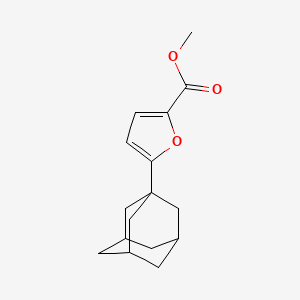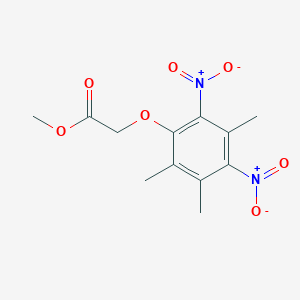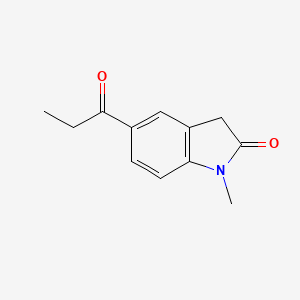
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
“1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one” is a chemical compound with the molecular formula C12H13NO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one” consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 203.24 g/mol .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives are significant in natural products and drugs . They play a main role in cell biology .
- They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures involve the synthesis of indole derivatives .
- The outcomes obtained show that indoles, both natural and synthetic, have various biologically vital properties .
-
Neuroscience
- 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
- These compounds are obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
- The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
-
Antiviral Research
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Anti-inflammatory Research
- Indole derivatives have been found to have anti-inflammatory properties .
- For instance, the compound (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine showed promising results as an anti-inflammatory and analgesic agent .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their anti-inflammatory activity against COX enzymes .
- The outcomes obtained show that these indole derivatives can potentially be used as anti-inflammatory agents .
-
Antimicrobial Research
- Indole derivatives have been found to have antimicrobial properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their antimicrobial activity against various microbes .
- The outcomes obtained show that these indole derivatives can potentially be used as antimicrobial agents .
-
Antidiabetic Research
- Indole derivatives have been found to have antidiabetic properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their antidiabetic activity .
- The outcomes obtained show that these indole derivatives can potentially be used as antidiabetic agents .
-
Antioxidant Research
- Indole derivatives have been found to have antioxidant properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their antioxidant activity .
- The outcomes obtained show that these indole derivatives can potentially be used as antioxidants .
-
Antitubercular Research
- Indole derivatives have been found to have antitubercular properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their antitubercular activity .
- The outcomes obtained show that these indole derivatives can potentially be used as antitubercular agents .
-
Antimalarial Research
- Indole derivatives have been found to have antimalarial properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their antimalarial activity .
- The outcomes obtained show that these indole derivatives can potentially be used as antimalarial agents .
-
Anticholinesterase Research
- Indole derivatives have been found to have anticholinesterase properties .
- The methods of application or experimental procedures involve the synthesis of these indole derivatives and testing their anticholinesterase activity .
- The outcomes obtained show that these indole derivatives can potentially be used as anticholinesterase agents .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-5-propanoyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-11(14)8-4-5-10-9(6-8)7-12(15)13(10)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUISFOZTAJNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-propanoyl-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



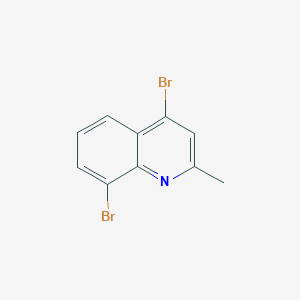
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
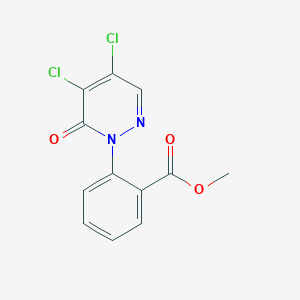
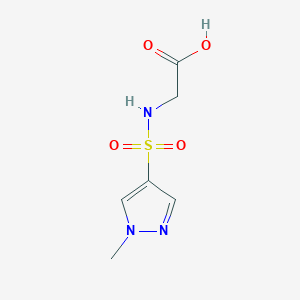
![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)
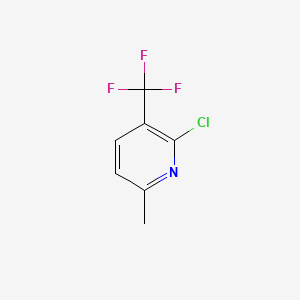
![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
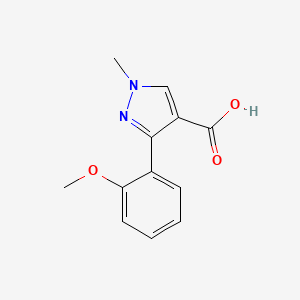
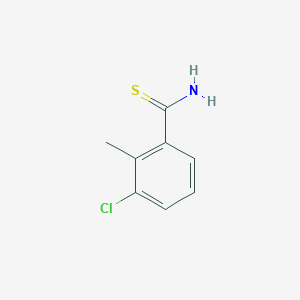
![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)
